Product packaging for ALKYL KETENE DIMER(Cat. No.:CAS No. 144245-85-2)

ALKYL KETENE DIMER

Cat. No.: B1176502
CAS No.: 144245-85-2
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Description

Alkyl Ketene Dimers (AKDs) are a family of organic compounds characterized by a 4-membered oxetan-2-one ring structure, with long-chain alkyl groups (typically C14-C22) attached . These waxy solids are renowned for their exceptional ability to confer hydrophobic properties to materials, primarily through an esterification reaction with hydroxyl groups . Historically rooted in paper chemistry, AKDs are established as high-efficiency sizing agents for paper and cardboard in neutral/alkaline environments, where they react with cellulose fibers to create a durable, hydrophobic surface that resists water and inks . Beyond traditional papermaking, contemporary research has expanded their utility into advanced material science. AKDs are being investigated as effective compatibilizers and hydrophobing agents in bio-composites, such as polylactic acid (PLA) reinforced with natural fibers, where they improve interfacial adhesion and enhance thermal stability . Furthermore, their application has been successfully demonstrated on cotton fabrics, imparting high and durable water repellency that withstands multiple laundry cycles . For researchers, the value of AKD lies in its well-defined reactivity and versatility. It serves as a key reagent for modifying the surface properties of cellulose-based and other polymeric materials. The primary mechanism involves a reaction with surface hydroxyl groups, forming a beta-ketoester linkage that permanently anchors a hydrophobic alkyl chain to the substrate . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

144245-85-2

Molecular Formula

C8H13N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Alkyl Ketene Dimer Formation

Alkyl Ketene (B1206846) Dimer Synthesis Pathways

The synthesis of alkyl ketene monomers, the precursors to AKDs, is commonly achieved through the dehydrohalogenation of fatty acid chlorides. These monomers then dimerize to form the stable AKD structure.

Dehydrohalogenation Reactions in Alkyl Ketene Dimer Production

Dehydrohalogenation is a fundamental reaction in the synthesis of alkyl ketenes. This process typically involves the reaction of a long-chain carboxylic acid chloride with a tertiary amine. wikipedia.orgevitachem.comjustia.com The tertiary amine acts as a base, abstracting a proton from the α-carbon of the acid chloride and facilitating the elimination of a halide ion, leading to the formation of the highly reactive ketene intermediate. wikipedia.orgevitachem.com

The general reaction can be represented as:

RCH₂COCl + R₃'N → RCH=C=O + R₃'NHCl

where R represents a long alkyl chain derived from a fatty acid (typically C8-C32 for relevant AKDs), and R₃'N is a tertiary amine such as triethylamine (B128534), dimethyl isopropylamine, or dimethylcyclohexylamine. wikipedia.orgevitachem.comzhishangchemical.comjustia.comgoogle.com

Historically, the industrial synthesis of alkyl ketene dimers using this method was patented in 1945, utilizing long-chain carboxylic acid chlorides and tertiary amines in inert solvents like diethyl ether or benzene (B151609) under anhydrous conditions. wikipedia.orgzhishangchemical.com The resulting tertiary amine hydrochloride is an insoluble byproduct that needs to be separated. justia.com

Solvent-Free Synthesis Approaches for this compound

Traditional AKD synthesis often employs inert organic solvents. wikipedia.orgjustia.comgoogle.com However, the use of solvents presents challenges related to product purification, potential residual solvent in the final product, and environmental concerns associated with solvent recovery and disposal. google.comguidechem.com This has driven the development of solvent-free synthesis approaches.

Solvent-free methods aim to eliminate or significantly reduce the use of organic solvents in the dehydrohalogenation and dimerization steps. One approach involves reacting fatty acid chlorides with tertiary amines without an added solvent. wikipedia.orggoogle.comguidechem.com In such processes, the tertiary amine itself might initially act as a medium, or specialized reactors like twin-screw extruders or planetary roller extruders are used to handle the increasing viscosity of the reaction mixture due to the formation of the solid tertiary amine hydrochloride byproduct. wikipedia.orgzhishangchemical.comguidechem.com

A solvent-free method based on triethylamine and stearoyl chloride as raw materials has been described. guidechem.com The reaction is conducted by adding stearoyl chloride slowly to heated triethylamine, controlling the feed speed to manage viscosity. guidechem.com After the reaction, the triethylamine hydrochloride byproduct is removed, for instance, by washing with dilute acid solutions. zhishangchemical.comguidechem.com Another solventless method involves using a molar excess of triethylamine to fatty acid chloride and employing intensive mixing to control viscosity. google.com Some solvent-free processes utilize pre-prepared crystals of tertiary amine hydrogen halide as a diluent. google.com

Solvent-free production of AKD wax is reported to be non-toxic, wastewater-free, odor-free, and pollution-free. zhishangchemical.com

Optimization of this compound Synthesis Parameters (e.g., Temperature, Reactant Ratios, Reaction Time)

Optimizing synthesis parameters is crucial for achieving high yields and purity of AKD. Key parameters include temperature, reactant ratios, and reaction time.

Temperature plays a significant role in the reaction rate and product selectivity. The dehydrohalogenation and subsequent dimerization reactions are typically carried out within specific temperature ranges. For instance, the dimerization reaction is often completed at temperatures between 25°C and 70°C. google.com Some solvent-free continuous processes operate at higher temperatures, between 90°C and 110°C, achieving high lactone content in short reaction times. wikipedia.orgzhishangchemical.com In a solvent-free method using triethylamine and stearoyl chloride, an optimal reaction temperature of 60°C for 1.5 hours was reported to achieve a high yield. researchgate.net

Reactant ratios, specifically the molar ratio of fatty acid chloride to tertiary amine, are also critical. A preferred mole ratio of fatty acid chloride to tertiary amine is often in the range of 1.0:1 to 1.0:1.1. justia.comgoogle.com Using a molar excess of tertiary amine can be employed in some solvent-free methods. google.com The mass ratio of tertiary amine to fatty acid chloride can range from 0.4-1.2:1, preferably 0.6-0.8:1 in some methods. google.com

Reaction time is another important parameter, influencing the completeness of the reaction and potential side product formation. Optimized reaction times vary depending on the specific method and conditions used. For example, in a solvent-free synthesis, a reaction time of 2 to 4 hours after feeding the acid chloride was reported. guidechem.com In another optimized solvent-free process, a reaction time of 1.5 hours at 60°C was found to be optimal. researchgate.net Controlling the addition rate of the fatty acid chloride to the tertiary amine solution is also important, with addition times typically ranging from 60 to 120 minutes, preferably 70 to 90 minutes, at specific temperatures. google.com

Here is a summary of some reported optimization parameters:

ParameterRange/ValueNotesSource
Reaction Temperature25°C to 70°C (dimerization)Solvent-based google.com
Reaction Temperature90°C to 110°CSolvent-free, continuous process wikipedia.orgzhishangchemical.com
Reaction Temperature60°COptimal for a specific solvent-free method researchgate.net
Reaction Time1.5 hoursOptimal for a specific solvent-free method researchgate.net
Reaction Time2 to 4 hoursSolvent-free method guidechem.com
Acid Chloride:Amine Molar Ratio1.0:1 to 1.0:1.1General range justia.comgoogle.com
Acid Chloride:Amine Mass Ratio0.4-1.2:1 (preferably 0.6-0.8:1)Specific method google.com
Acid Chloride Addition Temperature30°C to 65°C (preferably 40-60°C)Specific method google.com
Acid Chloride Addition Time60 to 120 minutes (preferably 70-90 minutes)Specific method google.com

Dimerization Reaction Mechanisms of Alkyl Ketene

Alkyl ketenes, once formed, are highly reactive species that undergo dimerization to yield alkyl ketene dimers, which are four-membered ring compounds. semanticscholar.orgresearchgate.net The dimerization is a cycloaddition reaction. semanticscholar.orgresearchgate.net

Quantum Chemical Investigations of Alkyl Ketene Dimerization

Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to investigate the mechanism of alkyl ketene dimerization. semanticscholar.orgresearchgate.netcolab.ws These studies provide insights into the energy profiles, transition states, and molecular orbitals involved in the reaction.

Computational studies have shown that the dimerization of alkyl ketene proceeds through concerted but non-synchronous pathways involving twisted four-membered cyclic transition states. semanticscholar.orgresearchgate.netcolab.ws The activation energies for different dimerization processes of alkyl ketene have been calculated. For example, activation energies of 34.54 kJ/mol and 61.73 kJ/mol have been reported for two different dimerization processes. semanticscholar.orgresearchgate.netcolab.ws These computational results align well with experimental observations. semanticscholar.orgresearchgate.net

Quantum chemical calculations can optimize the geometric configurations of reactants, transition states, and products, providing detailed structural information about the reaction pathway. semanticscholar.orgresearchgate.netcolab.ws Techniques like frequency analysis and intrinsic reaction coordinate (IRC) analysis are used to confirm the nature of transition states and reaction paths. semanticscholar.orgresearchgate.netcolab.ws

Frontier Orbital Theory Applications in this compound Formation

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and selectivity of chemical reactions, including cycloaddition reactions like the dimerization of ketenes. semanticscholar.orgresearchgate.netasianpubs.org FMO theory focuses on the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other reactant.

According to FMO theory, the dimerization of alkyl ketene is an allowed cycloaddition reaction. semanticscholar.orgresearchgate.net The interaction between the HOMO and LUMO of two alkyl ketene molecules facilitates the formation of the four-membered ring. semanticscholar.orgresearchgate.net Studies have calculated and analyzed the frontier orbitals of alkyl ketene, showing that the HOMO and LUMO have distinct electronic distributions. semanticscholar.orgresearchgate.net The interaction between the C=O bond in the HOMO of one ketene molecule and the C=C bond in the LUMO-1 (the next lowest unoccupied molecular orbital) of another ketene molecule can lead to the formation of the AKD product. semanticscholar.orgresearchgate.net Conversely, the interaction between the C=C bond in the HOMO of one molecule and the C=C bond of the other molecule is forbidden due to unfavorable orbital phase relationships, preventing the formation of certain other dimeric products. semanticscholar.orgresearchgate.net This theoretical analysis using FMO theory helps explain the observed regioselectivity in alkyl ketene dimerization. semanticscholar.orgresearchgate.net

The activity of this compound is primarily focused on the lactone ring, as indicated by frontier molecular orbital characteristics and charge distribution analysis. asianpubs.orgsioc-journal.cn Specifically, the carbon atom in the lactone ring (C(54) in some numbering schemes) has a higher positive charge, making it susceptible to reaction with nucleophiles. asianpubs.orgsioc-journal.cn

Theoretical Modeling of Transition States in this compound Synthesis

Theoretical studies, particularly using quantum chemical methods, have been employed to investigate the mechanism of alkyl ketene dimerization reactions. These studies aim to understand the transition states involved in the cycloaddition process that leads to the formation of the four-membered oxetan-2-one ring. researchgate.netsemanticscholar.org

Quantum chemical calculations, such as those employing density functional theory (DFT), have been used to optimize the geometric configurations of stationary points on the reaction path, including reactants, transition states, and products. researchgate.netsemanticscholar.org Vibrational analysis and intrinsic reaction coordinate (IRC) analysis are then used to confirm the nature of these stationary points and verify that the identified transition states connect reactants to products. researchgate.netsemanticscholar.org

Research indicates that the dimerization of alkyl ketene can proceed through different pathways, involving twisted four-membered cyclic transition states. researchgate.netsemanticscholar.org These processes are described as concerted but non-synchronous, meaning bond formation and breaking occur in a single step but not necessarily simultaneously. researchgate.netsemanticscholar.org Theoretical calculations have determined activation energies for these different dimerization processes, providing insights into the favored reaction pathways. researchgate.netsemanticscholar.org For example, calculated activation energies for two different dimerization processes have been reported as 34.54 kJ/mol and 61.73 kJ/mol. researchgate.netsemanticscholar.org Frontier orbital theory has also been applied to understand the feasibility of different dimerization pathways, indicating that certain reaction routes leading to alternative cyclic products may be forbidden based on orbital symmetry. researchgate.netsemanticscholar.org

The optimized structures of reactants and transition states, along with key geometric parameters and calculated energies, are crucial data derived from these theoretical models. These computational results help explain experimental observations related to AKD synthesis. researchgate.net

By-product Formation and Process Efficiency in this compound Synthesis Research

While the primary goal of AKD synthesis is the efficient formation of the desired dimer, the process can be accompanied by the formation of by-products that can impact yield and product purity. One significant potential by-product is the result of hydrolysis, which can occur if the reaction is not conducted under anhydrous conditions. Hydrolysis of the alkyl ketene intermediate can lead to the formation of beta-keto acids, which are undesirable. evitachem.com

The efficiency of the AKD synthesis process is influenced by several factors, including the choice of solvent, the molar ratio of reactants (fatty acid chloride and tertiary amine), reaction temperature, and the method of separating the amine hydrochloride salt by-product. google.comgoogle.comgoogle.com

Traditional methods often involve the use of inert organic solvents like diethyl ether or benzene. evitachem.com However, research has explored alternative solvents, including oxygenated hydrocarbons such as ketones, esters, and ethers, which can facilitate the mechanical separation of the tertiary amine hydrohalide salt from the AKD solution. google.com

The molar ratio of fatty acid chloride to tertiary amine is also a critical parameter. Studies have investigated optimal molar ratios to maximize AKD yield and minimize side reactions. For instance, a molar ratio of acyl chlorides to tertiary amine between 1:1.6 and 1:5.0 has been explored, with preferred ratios between 1:1.8 and 1:3.5. google.com Carrying out the reaction at higher molar ratios of fatty acid chloride and lower temperatures (e.g., 30-65 °C) under negative pressure can help manage reaction heat and reduce the formation of diketone side products that can occur at higher temperatures. google.com

Separation of the tertiary amine hydrochloride salt is essential for obtaining a pure AKD product. Methods described include filtration of the insoluble salt or extraction with diluted aqueous acids. wikipedia.org Processes involving the addition of water to form distinct organic AKD and aqueous salt layers for separation have also been developed. google.comgoogle.com

Research findings also highlight challenges related to the application of AKD, such as the "waxy spot problem" in papermaking, which can be linked to the retention and distribution of hydrolyzed AKD. acs.org This underscores the importance of controlling hydrolysis during both synthesis and application to ensure optimal performance and process efficiency.

The interaction of AKD with paper fillers, such as calcium carbonate, can also affect sizing efficiency. For example, the pore structure and surface area of fillers can influence the adsorption of AKD, potentially leading to lower sizing efficiency if AKD is preferentially adsorbed by the filler rather than the cellulose (B213188) fibers. ncsu.edu Research has investigated the impact of different types of calcium carbonate fillers on AKD retention. acs.orgncsu.edu

Data Table: Activation Energies for Alkyl Ketene Dimerization

Dimerization PathwayActivation Energy (kJ/mol)
Pathway 134.54 researchgate.netsemanticscholar.org
Pathway 261.73 researchgate.netsemanticscholar.org

Data Table: Effect of Filler Type on AKD Retention

Filler TypeAKD-I Retention (%)
No filler51.5 acs.org
Ground Calcium Carbonate42.5 acs.org
Precipitated Calcium Carbonate55.8 acs.org

Mechanistic Studies of Alkyl Ketene Dimer Interactions with Diverse Substrates

Alkyl Ketene (B1206846) Dimer Interactions with Cellulosic Materials

The interaction of AKD with cellulosic materials is a multi-step process that includes the retention of AKD particles, their spreading on the fiber surface, and the subsequent chemical reaction. researchgate.netncsu.educellulosechemtechnol.ro

Esterification Reactions and β-Ketoester Linkage Formation with Hydroxyl Groups

The primary mechanism for hydrophobation by AKD is the esterification reaction between the lactone ring of the AKD molecule and the hydroxyl groups of cellulose (B213188). wikipedia.orgzhishangchemical.com This reaction results in the formation of a covalent β-ketoester bond, which anchors the hydrophobic alkyl chains to the cellulose fiber surface. researchgate.netacs.org The formation of this bond has been a subject of extensive research, with evidence supporting its existence coming from various analytical techniques. koreascience.kr Infrared spectroscopy has been used to detect the carbonyl group of the ester, and studies have shown that a certain amount of AKD remains non-extractable by solvents, suggesting a strong chemical bond. koreascience.kr

The reaction is believed to proceed through the following steps:

  • Retention: Cationically charged AKD emulsion particles are deposited onto the negatively charged cellulose fiber surfaces.
  • Spreading: The AKD particles, which are waxy solids at room temperature, melt and spread over the fiber surface in the drying section of the paper machine.
  • Anchoring: The lactone ring of the spread AKD reacts with the hydroxyl groups on the cellulose to form β-ketoester linkages.
  • It is important to note that not all of the retained AKD reacts to form covalent bonds; a significant portion may remain physically adsorbed on the fiber surface. researchgate.net

    Kinetics of Alkyl Ketene Dimer Reaction with Cellulose Fibers

    The kinetics of the reaction between AKD and cellulose fibers are influenced by several factors, including temperature, pH, and the presence of catalysts. The reaction rate is known to be relatively slow, with sizing developing over time. The on-machine reaction of AKD with fibers in the drying stage is slower compared to other sizing agents like rosin-alum systems. tappi.org

    Temperature plays a crucial role, with the reaction rate increasing at higher temperatures, typically in the range of 90-110 °C. wikipedia.orgzhishangchemical.com The drying process in papermaking provides the necessary thermal energy to promote the reaction between AKD and cellulose. tubitak.gov.tr The presence of water can significantly affect the reaction kinetics. While some moisture is necessary, excess water favors the competing hydrolysis reaction. koreascience.kr The rate of hydrolysis is also accelerated by increased pH and temperature. tappi.org

    Certain chemicals can act as accelerators for the AKD sizing reaction. For instance, the presence of a polyaminoamide-epichlorohydrin (PAE) resin has been shown to increase the rate of both the desired esterification and the undesired hydrolysis. tappi.org Lindström and O'Brian (1986) reported that the curing reaction could be accelerated more than 20 times by adding small amounts of reaction accelerators. tappi.org

    The following table summarizes the key factors influencing AKD reaction kinetics:

    Factor Effect on Reaction with Cellulose Reference
    Temperature Increased temperature accelerates the reaction. wikipedia.orgzhishangchemical.com
    pH Weakly alkaline conditions (pH 7.5-9.0) are generally favorable. wikipedia.orgzhishangchemical.com
    Moisture Content A certain level of moisture is required, but excess water promotes hydrolysis. koreascience.kr
    Accelerators Cationic polymers and other additives can significantly increase the reaction rate. tappi.org

    Research on this compound Retention and Spreading Mechanisms on Cellulosic Surfaces

    The retention of AKD particles on cellulosic fibers is the initial and critical step for effective sizing. ncsu.edu In the wet end of the papermaking process, AKD retention is primarily a physical phenomenon, driven by the electrostatic attraction between the cationic AKD emulsion particles and the anionic cellulose fibers. tubitak.gov.tr The efficiency of this retention can be influenced by various factors in the papermaking system, such as the presence of dissolved and colloidal substances, which can interfere with the charge interactions. ippta.co

    Once retained, the spreading of AKD on the fiber surface is essential for achieving a uniform hydrophobic layer. The mechanism of spreading has been a topic of debate. Some early theories proposed a complete spreading of molten AKD into a monomolecular layer. However, subsequent research has shown that the spreading is often incomplete. Studies by Garnier et al. observed that AKD does not completely spread to a monolayer on either model cellulose surfaces or in paper.

    It has been suggested that spreading occurs via surface diffusion in the form of an autophobic monolayer precursor that grows from the base of the AKD particle. This monolayer diffusion is a relatively slow process, with a diffusion coefficient on the order of 10⁻¹¹ m²/s. The spreading rate is influenced by temperature, increasing linearly, and is inversely proportional to the melting point of the AKD. The presence of extractives on the fiber surface can also enhance the spreading of AKD.

    The following table outlines different proposed spreading mechanisms for AKD:

    Spreading Mechanism Description Key Findings Reference
    Complete Monolayer Spreading Molten AKD spreads completely to form a single molecular layer on the fiber surface. Contradictory observations have been reported.
    Incomplete Spreading Spreading stops at a certain film thickness and does not proceed to a monolayer. Observed on both model surfaces and in paper.
    Surface Diffusion with Autophobic Monolayer Spreading occurs via a slow surface diffusion process forming a precursor monolayer. Diffusion coefficient is on the order of 10⁻¹¹ m²/s.
    Vapor Phase Spreading AKD above its melting point may spread through the vapor phase. An alternative mechanism proposed in some studies.

    This compound Interaction with Thermomechanical Pulp Fibers

    Thermomechanical pulp (TMP) is a high-yield pulp that contains a significant amount of lignin (B12514952) on the fiber surface. chalmers.se The interaction of AKD with TMP fibers is of interest for producing water-resistant paper and for improving the compatibility of TMP in wood-plastic composites. chalmers.sechalmers.se

    AKD is known to react efficiently with the cellulose component of TMP fibers, leading to an increase in the water contact angle and imparting hydrophobicity. chalmers.sechalmers.se Infrared spectroscopy has shown the formation of new carbonyl peaks, suggesting the modification of TMP fibers with AKD groups. chalmers.sechalmers.se This modification can enhance the dispersibility and compatibility of TMP fibers with non-polar polymers like polypropylene (B1209903) (PP). chalmers.sechalmers.se

    The presence of lignin on the TMP surface can influence the effectiveness of some coupling agents. chalmers.se For instance, maleic anhydride (B1165640) grafted polypropylene (MAPP) is less effective as a compatibilizer for TMP compared to lignin-free fibers. chalmers.se However, AKD treatment has been shown to improve the flow properties and reduce stress during the processing of TMP-PP composites, indicating improved compatibility. chalmers.sechalmers.se The addition of AKD can also reduce the coefficient of friction between TMP fibers and metal surfaces. researcher.life

    Studies on this compound Modification of Nanocellulose and Other Cellulose Derivatives

    Nanocellulose, including cellulose nanocrystals (CNC) and cellulose nanofibers (CNF), has gained significant attention for its potential in reinforcing polymer composites and creating advanced materials. mdpi.comup.poznan.pl Modifying the surface of nanocellulose with AKD is a strategy to improve its compatibility with hydrophobic polymer matrices and to impart water-repellent properties. mdpi.comglycopedia.eu

    The reaction between AKD and the hydroxyl groups on the surface of nanocellulose leads to the formation of β-ketoester linkages, similar to the reaction with cellulose fibers. mdpi.com This modification has been shown to improve the dispersibility of CNCs in organic solvents and their compatibility with polymers like polystyrene. glycopedia.eu In the case of CNF, AKD modification has been used to create hydrophobic coatings and improve the mechanical strength and air permeance of films. glycopedia.eu

    Studies have shown that AKD-modified CNF can significantly enhance the mechanical properties of poly(lactic acid) (PLA) composites. mdpi.com For example, the tensile strength of PLA composites was found to be almost nine times higher than that of pure PLA when 5.0 wt.% of AKD-modified cellulose was incorporated. mdpi.com AKD has also been used to modify bacterial cellulose aerogels and to create superhydrophobic paper by combining it with precipitated calcium carbonate. up.poznan.plglycopedia.eu Furthermore, AKD has been used to improve the water tolerance of all-cellulose fiber foam films. finnceres.finih.gov

    This compound Interactions with Lignocellulosic Composites

    AKD's ability to react with cellulose makes it a valuable additive in the production of lignocellulosic composites, particularly wood-plastic composites (WPCs). chalmers.sechalmers.se In these composites, AKD can act as a compatibilizer, improving the interfacial adhesion between the hydrophilic lignocellulosic fibers and the hydrophobic polymer matrix. chalmers.sechalmers.se

    The dual-polarity structure of AKD is key to its function in composites: its polar head reacts with the hydroxyl groups of cellulose on the fiber surface, while its nonpolar alkyl tails are compatible with the polymer matrix, such as polypropylene (PP). chalmers.se This creates a bridge between the two otherwise incompatible phases.

    Research has demonstrated that modifying thermomechanical pulp (TMP) with AKD enhances its dispersibility and compatibility with PP. chalmers.sechalmers.se This leads to improved processing characteristics, such as decreased melt viscosity and better flow properties. chalmers.sechalmers.se The addition of AKD to kraft pulp-PP and red algae fiber-PP composites has also been shown to increase compatibility, as indicated by an increased storage modulus in the latter. chalmers.se By covering the hydrophilic cellulose surface, AKD treatment weakens fiber-fiber interactions within the composite, which can be beneficial for dispersion. chalmers.se

    Research on this compound for Wood Surface Modification

    This compound is utilized for the chemical modification of wood to enhance its properties, primarily its resistance to water. The fundamental mechanism involves an esterification reaction between the AKD and the abundant hydroxyl groups present in wood's cellulose and hemicellulose components. mdpi-res.commdpi.com The AKD molecule contains a reactive 4-membered lactone ring (an oxetanone ring) with long alkyl chains. mdpi-res.commdpi.com This ring can open and react with the wood's hydroxyl (-OH) groups, forming stable β-keto ester bonds. mdpi-res.comacs.org This process covalently grafts the long, non-polar alkyl chains from the AKD molecule onto the wood surface, which in turn imparts a hydrophobic character. mdpi-res.commdpi.com

    Research has demonstrated the effectiveness of this modification. Studies on Deodar Cedar, for instance, used attenuated total reflection Fourier-transform infrared spectroscopy (ATR-FTIR) to confirm the formation of carbonyl groups from the reaction between AKD and cellulose hydroxyl groups. mdpi.com The presence of an absorption band between 1700 cm⁻¹ and 1750 cm⁻¹ in the FTIR spectra is indicative of this esterification. mdpi.com This chemical change significantly reduces the surface's affinity for water.

    Further studies have shown that the hydrophobicity can be dramatically enhanced through physical pretreatment of the wood surface. A facile sanding pretreatment prior to AKD modification was found to increase the surface roughness, which, combined with the chemical modification from AKD, rendered the wood superhydrophobic. acs.org After modification, the water contact angle on a wood cross-section can exceed 140°, demonstrating a highly efficient improvement in hydrophobicity. acs.org The modified wood also exhibits excellent resistance to water, acid, and toluene, maintaining its hydrophobic properties even after extended immersion. acs.org

    Parameter Observation/Finding Source(s)
    Reaction Mechanism Esterification between AKD's lactone ring and wood's hydroxyl groups. mdpi-res.commdpi.comncsu.edu
    Chemical Bond Formed β-keto ester linkage. mdpi-res.comacs.org
    Primary Effect Increased hydrophobicity due to attached long alkyl chains. mdpi-res.commdpi.com
    Analytical Evidence FTIR absorption band at 1700-1750 cm⁻¹ (carbonyl groups). mdpi.com
    Enhanced Effect Sanding pretreatment can lead to superhydrophobicity (contact angle > 150°). acs.org

    Impact of this compound on Particleboard Properties and Adhesion

    The application of this compound in particleboard manufacturing has been investigated as a method to improve water resistance, often as an alternative to traditional paraffin (B1166041) wax. Studies show that treating wood particles with AKD significantly enhances the physical properties of the resulting boards.

    In one study, impregnating wood chips with an aqueous AKD solution before pressing led to a substantial decrease in water absorption and thickness swelling. researchgate.net Compared to untreated control boards, the thickness swelling after 2, 24, and 48 hours of water immersion was reduced by 90%, 62%, and 59%, respectively. researchgate.net Similarly, water uptake was reduced by 91%, 75%, and 60% over the same timeframes. researchgate.net Research comparing AKD to paraffin has confirmed that AKD is more effective at improving these physical properties, an effect attributed to the formation of ester bonds with the cellulose fibers. tandfonline.comtandfonline.com

    However, the impact of AKD on the mechanical properties, particularly adhesion, is complex. The same study that reported excellent water resistance also found that AKD impregnation decreased the internal bond strength by 53% when compared to the control. researchgate.net This suggests that the presence of AKD on the wood chip surfaces impedes the adhesion of the urea-formaldehyde (UF) resin used to bond the particles. researchgate.net Conversely, other research indicates that the use of water repellents like AKD can result in an improvement in internal bond (IB) properties. tandfonline.comtandfonline.com This discrepancy may relate to the application method; mixing AKD directly with the UF-glue did not impart significant hydrophobicity in one case. researchgate.net The type and amount of AKD used significantly affect the final physical and mechanical properties of the particleboards. tandfonline.comtandfonline.com

    Property Effect of AKD Treatment Specific Data Source(s)
    Thickness Swelling Significantly DecreasedReduced by 90% (2h), 62% (24h), 59% (48h) researchgate.net
    Water Uptake Significantly DecreasedReduced by 91% (2h), 75% (24h), 60% (48h) researchgate.net
    Internal Bond Strength Conflicting Results ReportedDecreased by 53% in one study; improved in another. researchgate.nettandfonline.comtandfonline.com
    Adhesion Potentially ImpededAKD on particle surfaces can interfere with resin bonding. researchgate.net

    This compound Interactions with Inorganic Fillers and Pigments

    Diatomite Modification with this compound for Functional Materials

    Researchers have developed a method to modify diatomite (also known as diatomaceous earth, DE) with this compound, creating a novel multifunctional material for the papermaking industry. nih.govnih.govacs.org This modified diatomite (termed AD) is designed to function simultaneously as both a mineral filler and an internal sizing agent, simplifying the chemical addition process during papermaking. nih.govresearchgate.net

    The preparation involves soaking dried diatomite in a solution of AKD wax dissolved in alcohol, followed by ultrasonic mixing and evaporation of the solvent. nih.govacs.org This process distributes the AKD evenly onto the porous diatomite structure. acs.org When used in papermaking, this AD composite has demonstrated superior sizing and retention performance compared to the conventional method of adding a commercial AKD emulsion and fillers separately, especially when used with retention systems like cationic polyacrylamide (CPAM). nih.govnih.gov

    Interestingly, the sizing mechanism of the AD material may not rely solely on the expected chemical reaction. nih.govnih.gov Analysis of paper sheets filled with AD did not detect the presence of ketones in Fourier-transform infrared spectra, suggesting that the formation of β-keto ester bonds with cellulose may not be the primary mechanism for the observed hydrophobicity. nih.govresearchgate.net Instead, the performance is attributed to the creation of numerous hydrophobic sites and a unique microsurface structure on the paper sheet imparted by the AD particles. nih.govnih.govresearchgate.net A notable outcome of using AD as a filler is a "sticky" hydrophobicity phenomenon observed on the paper surface. nih.govnih.gov

    Parameter Description Source(s)
    Material Diatomite modified with this compound (AD). nih.govnih.govacs.org
    Function Acts as both a mineral filler and a sizing agent in papermaking. nih.govresearchgate.net
    Performance Better sizing and retention than separate addition of AKD and fillers. nih.gov
    Sizing Mechanism Attributed to numerous hydrophobic sites and microsurface structure, not necessarily chemical reaction with cellulose. nih.govresearchgate.net
    Unique Property Produces a "sticky" hydrophobicity on the paper sheet. nih.govnih.gov

    Research on this compound Interactions with Mineral Fillers in Composite Systems

    Beyond diatomite, research has explored the modification of other common mineral fillers with this compound for use in composite systems, particularly in paper. Fillers like mica, clay, and talcum have been successfully modified with AKD to improve the hydrophobicity of cellulosic paper. nih.govacs.org The primary goal of modifying fillers is to overcome the negative impacts they often have on the efficiency of internal sizing agents. nih.gov Unmodified fillers present a high surface area that can adsorb sizing agents like AKD, leading to their loss during the papermaking process and reducing sizing efficiency. nih.govacs.org

    Related research into filler modification highlights the importance of the filler surface chemistry. For example, modifying precipitated calcium carbonate (PCC) with starch/rosin complexes was shown to improve the interaction between the filler particles and cellulosic fibers. researchgate.net This modification also led to an improvement in the efficiency of AKD when it was used as the internal sizing agent in the same system. researchgate.net This demonstrates that creating a more compatible surface on the mineral filler, whether with AKD itself or with another agent, is a viable strategy to enhance the properties of the final composite material.

    This compound in Advanced Material Design and Surface Science

    Development of Superhydrophobic Coatings Utilizing this compound Pickering Emulsions

    A sophisticated application of this compound is in the formulation of Pickering emulsions for the creation of superhydrophobic coatings. A Pickering emulsion is one that is stabilized by solid particles adsorbing onto the interface between the two immiscible liquid phases, rather than by traditional surfactant molecules.

    In this context, stable AKD Pickering emulsions have been successfully prepared by using a combination of chitosan (B1678972) and titanium dioxide (TiO₂) as solid particle emulsifiers to disperse the AKD in water. mdpi.comresearchgate.net The use of these solid particles is highly efficient, allowing for the formation of stable emulsions with a low emulsifier dosage. mdpi.com

    These AKD Pickering emulsions can be used to fabricate superhydrophobic surfaces on various substrates. In one study, a superhydrophobic coating was applied to filter paper by simply dipping the paper into the AKD Pickering emulsion and then drying it at a mild temperature of 45°C. mdpi.comresearchgate.net This simple and environmentally friendly process, which avoids toxic organic solvents, resulted in a surface with a water contact angle greater than 150° (specifically, 155.7°), meeting the criterion for superhydrophobicity. mdpi.comresearchgate.net The resulting microstructure formed by the AKD particles on the substrate is crucial for achieving this high level of water repellency. mdpi.com

    Furthermore, these coated materials demonstrate significant functional capabilities. The superhydrophobic filter paper was able to effectively separate oil-water mixtures with an efficiency of over 93%. mdpi.comresearchgate.net This research provides a novel, green, and scalable method for preparing AKD-based superhydrophobic coatings with practical applications in areas like self-cleaning surfaces and environmental remediation. mdpi.com

    Parameter Description/Value Source(s)
    Technology AKD Pickering Emulsion. mdpi.comresearchgate.net
    Stabilizers Chitosan and Titanium Dioxide (TiO₂) solid particles. mdpi.comresearchgate.net
    Substrate Filter Paper. mdpi.com
    Resulting Surface Superhydrophobic. mdpi.com
    Water Contact Angle > 150° (achieved 155.7°). mdpi.com
    Application Oil-Water Separation. mdpi.comresearchgate.net
    Separation Efficiency > 93%. mdpi.comresearchgate.net

    Research on this compound in Textile Hydrophobization

    This compound (AKD) has been extensively investigated for its ability to impart water repellency to cellulosic materials, a principle that extends from papermaking to textile treatment. The hydrophobization of textiles, particularly those based on cellulose fibers like cotton, relies on the chemical reactivity of the AKD molecule. acs.orgmdpi.com The core of the AKD structure is a four-membered β-propiolactone ring, which is reactive toward the hydroxyl (-OH) groups abundant in cellulose. wikipedia.orgnih.gov

    The primary mechanism for rendering textiles hydrophobic involves an esterification reaction between the AKD's lactone ring and the hydroxyl groups on the surface of the cellulose fibers. acs.orgwikipedia.org This reaction forms a covalent β-ketoester bond, which chemically grafts the AKD molecule onto the fiber. acs.orgacs.org Once anchored, the long hydrophobic alkyl chains of the AKD molecule orient themselves away from the fiber surface, creating a low-energy, water-repellent layer. acs.org This molecular orientation is crucial for preventing water penetration into the fabric.

    Research has focused on optimizing this reaction, often through the use of AKD emulsions or nanoparticle dispersions to ensure uniform application and efficient reaction on the fabric surface. acs.org For instance, studies using water-based AKD nanoparticle dispersions applied to cotton fabric have demonstrated a significant increase in hydrophobicity. acs.org The process typically involves applying the AKD dispersion, followed by a heating or curing step. The elevated temperature serves to melt the AKD (melting point is typically 40-60 °C) and accelerate the esterification reaction with the cellulose. wikipedia.orgacs.org

    Investigations have confirmed the formation of these chemical bonds and their role in the durability of the hydrophobic treatment. Fourier transform infrared (FTIR) spectroscopy has been used to identify the characteristic ester linkages formed between AKD and cellulose on treated fabrics. acs.orgmdpi.com The effectiveness of the treatment is commonly quantified by measuring the water contact angle (WCA) on the fabric surface. A higher WCA indicates greater hydrophobicity. Research has shown that AKD-treated fabrics can achieve WCA values well above 90°, and in some cases approaching superhydrophobic levels (>150°). acs.orgacs.org

    The following table summarizes findings on the effect of AKD treatment on the hydrophobicity of cellulosic materials, demonstrating the compound's efficacy.

    SubstrateAKD Treatment MethodKey FindingResulting Water Contact Angle (WCA)Reference
    Cotton FabricUltrasonic spraying of water-based AKD nanoparticlesEnhanced hydrophobicity due to chemical reaction between AKD and cellulose hydroxyl groups.137 ± 3° acs.org
    Teakwood (Cellulose-based)Immersion in water-based AKD nanoparticles at 60 °CTreatment generated stable chemical bonds (β-ketoesters) leading to superhydrophobicity.150 ± 2° acs.org
    Deodar Cedar Wood (Cellulose-based)Application of AKD solutions (0.1% to 10%)Positively affected wettability, making the wood surface hydrophobic even after irradiation tests.Not specified, but surface remained hydrophobic. mdpi.com

    Explorations of this compound in Coatings and Paints Research

    The application of this compound (AKD) in the field of coatings and paints is an area of growing research, leveraging its inherent hydrophobicity and reactivity. In these formulations, AKD can serve multiple functions, including as a hydrophobic additive, a surface modifier, an emulsifier, and a key component in specialized barrier coatings. marketresearchintellect.comnih.gov

    One primary role of AKD in coatings is to enhance water resistance. marketresearchintellect.com When incorporated into a coating formulation, the AKD can migrate to the surface during the drying and curing process. Its long alkyl chains create a low-surface-energy film, which repels water and improves the durability and protective qualities of the paint or coating. mdpi.com This is particularly valuable for coatings on porous substrates like paper or wood, where preventing water absorption is critical. nih.gov

    Research has explored the use of AKD in composite coatings to create effective barriers against water and grease. nih.gov For example, studies on coatings for paper packaging have shown that adding AKD to a formulation containing binders like polyvinyl alcohol (PVA) and fillers such as cellulose nanofibers (CNF) significantly improves hydrophobic properties. nih.gov The mechanism involves the AKD integrating into the coating matrix and presenting its hydrophobic alkyl groups at the coating-air interface. The interaction is often physical, relying on film formation, but covalent bonding with hydroxyl-containing components in the formulation (like cellulose or starch) can also occur. mdpi.com

    Furthermore, AKD has been investigated as a core component in novel coating systems, such as Pickering emulsions. mdpi.com In this approach, solid particles are used to stabilize an emulsion of AKD in water. When this emulsion is coated onto a substrate and dried, it can create a micro/nanostructured surface. This combination of a low-surface-energy chemical (AKD) and a specific surface topography can lead to superhydrophobic properties, with water contact angles exceeding 150°. mdpi.com

    The table below presents data from research on AKD in coating applications.

    Coating SystemSubstrateRole of AKDKey FindingReference
    PVA/CNF/M-MBP/AKD Composite CoatingPaperHydrophobic AgentAdding 0.2% AKD increased the water contact angle by 40.59% to 103° and decreased the Cobb value by 28.80%. nih.gov
    AKD Pickering Emulsion (stabilized with Chitosan and TiO₂)Filter PaperHydrophobic Film FormerCreated a superhydrophobic surface with a water contact angle of 153.7° when dried at 45 °C. mdpi.com
    Starch blended with AKD-Hydrophobic Modifier for FillerProduced hydrophobic starch microcellular foam particles suitable as opacifying agents in coatings. usda.gov

    Alkyl Ketene Dimer Emulsion Science and Stabilization Research

    Colloidal Chemistry of Alkyl Ketene (B1206846) Dimer Dispersions

    Alkyl Ketene Dimer (AKD) exists as a waxy solid at room temperature and must be emulsified in water to be applied in industrial processes like papermaking. mffchem.comwikipedia.org These aqueous systems are two-phase, classified as emulsions when the temperature is above the melting point of AKD (approximately 45-50°C) and as dispersions of solid particles in a continuous liquid medium when below this temperature. wikipedia.orggoogle.comgoogle.com

    The colloidal stability of these dispersions is paramount for their commercial use, as instability can lead to increased viscosity, gelation, or phase separation, rendering the product unusable. google.comresearchgate.net To counteract this, AKD particles are stabilized in water, most commonly with the aid of cationic polymers. ncsu.edu These stabilizers adsorb onto the surface of the AKD droplets or particles, creating a protective layer. mdpi.com This layer prevents flocculation and coalescence through a combination of electrostatic and steric stabilization mechanisms. ncsu.edu The cationic nature of the stabilizer is crucial as it imparts a positive charge to the AKD particles, facilitating their attraction and retention onto negatively charged surfaces, such as cellulose (B213188) fibers in papermaking. google.com

    The stability of AKD dispersions can be influenced by several factors, including mechanical shear and the presence of electrolytes or other charged substances in the system. ncsu.eduncsu.edu Research has shown that well-formulated AKD dispersions can exhibit excellent stability even under high shear and at various electrolyte concentrations. ncsu.eduncsu.edu The theoretical behavior of AKD particle flocculation can be modeled using Smoluchowski's equation, which considers collisions between spherical particles in a uniform shear field, with corrections for hydrodynamic and van der Waals forces. ncsu.eduncsu.edu

    Research on Stabilization Mechanisms of this compound Emulsions

    The long-term stability of AKD emulsions, often required for up to six months of storage in potentially unagitated conditions, is a significant area of research. researchgate.net Destabilization can manifest as creaming, sedimentation, flocculation (particle aggregation), or coalescence (particle size increase), often accompanied by a rise in viscosity. researchgate.net Consequently, various materials have been investigated for their ability to effectively stabilize AKD emulsions.

    Role of Cationic Starch in this compound Emulsion Stability

    Cationic starch is one of the most important and widely used stabilizers for AKD emulsions. google.comacs.org It functions by adsorbing onto the AKD droplets, providing both electrostatic and steric repulsion to prevent aggregation. ncsu.edu The effectiveness of cationic starch as a stabilizer is significantly influenced by its material properties.

    Key research findings indicate that the molecular weight (MW) and the degree of substitution (DS) of the cationic starch are critical factors for ensuring the long-term stability of the AKD emulsion. researchgate.net Starches with a high degree of substitution and high positive charge density create a more robust interfacial film, enhancing emulsion stability. google.com While cationic starch is a mature and cost-effective stabilizer, it can be sensitive to high temperatures. google.com To improve performance, modifications such as reacting cationic starch with lignin (B12514952) formate (B1220265) and glyoxal (B1671930) have been explored to enhance thermal stability and, consequently, the stability of the final AKD emulsion. google.com

    A comparative study on AKD dispersions stabilized with different cationic polymers highlighted the performance of starch-based systems. ncsu.eduncsu.edu

    Stabilizer SystemDescriptionStability under High ShearStability to Electrolytes
    Dispersion A Low charge density cationic starchUnaffectedGood
    Dispersion B Medium charge density cationic starch + Polyaluminum saltWithstood high shear for up to 30 minutesGood
    Dispersion C High charge density synthetic polymerSlightly affected after 15 minutesSlightly affected above 15 mM ionic strength

    Table 1: Comparison of stability for AKD dispersions with different cationic stabilizers. Data sourced from Mattson, R., et al. (2001). ncsu.eduncsu.edu

    Investigations into Synthetic Cationic Surfactants for this compound Emulsions

    Synthetic cationic polymers represent an alternative to traditional starch-based stabilizers for AKD emulsions. ncsu.edumdpi.com These polymers, often possessing a high charge density, can also provide the necessary electrostatic and steric stabilization. ncsu.eduncsu.edu Research into "second generation" polymer-stabilized AKD sizes suggests they can offer improvements in retention and rate of cure compared to starch-stabilized products. researchgate.net

    Studies have compared dispersions stabilized with high charge density synthetic polymers to those stabilized with cationic starch. While all tested dispersions showed good to excellent stability against high shear and electrolytes, some differences were noted. For instance, a dispersion emulsified with a synthetic polymer was observed to be slightly affected by 15 minutes of high shear, whereas a low-charge starch-stabilized system was not. ncsu.edu The synthetic polymer system was also slightly more sensitive to high electrolyte concentrations. ncsu.edu

    The development of novel polymeric emulsifiers continues to be an area of interest. One study prepared an AKD emulsion using a new type of polymeric emulsifier, achieving good water resistance and stability under optimized conditions of temperature, time, and solids content. ncsu.edu Other approaches involve using polymeric emulsifiers that enable the preparation of hydrophobic emulsions by direct mixing, without the need for traditional surfactants or mechanical homogenization. epo.org

    Application of Guar (B607891) Gel as a Stabilizer for this compound Emulsions

    Recent research has explored the use of guar gel as a highly effective stabilizer for AKD emulsions. mdpi.comresearchgate.net This guar gel is prepared by cross-linking guar gum with sodium tetraborate (B1243019) through hydrogen bonding. researchgate.netnih.gov The resulting gel possesses good film-forming properties and a three-dimensional network structure, which are beneficial for stabilizing emulsion droplets. researchgate.net

    Investigations have shown that as the concentration of the guar gel used in the emulsion preparation increases, the stability of the AKD emulsion improves significantly. mdpi.comresearchgate.net This enhanced stability is attributed to the guar gel film covering the surface of the AKD droplets and the formation of a three-dimensional structure within the aqueous phase. researchgate.netnih.gov The emulsions exhibit high stability even when subjected to high-speed centrifugation, a method used to accelerate destabilization processes like creaming. mdpi.com

    Influence of Emulsion Characteristics (e.g., Droplet Diameter, Distribution) on Performance

    The physical characteristics of an AKD emulsion, particularly the droplet diameter and its distribution, are critical parameters that directly impact its performance and stability. mdpi.comresearchgate.net A smaller and more uniform droplet size generally leads to a more stable emulsion and better sizing efficiency in applications. mdpi.comresearchgate.net It is generally accepted that for a good sizing effect, over 90% of the emulsion droplets should be smaller than 1 micrometer in diameter. mdpi.com

    The choice and concentration of the stabilizer play a direct role in determining the final droplet size. For instance, in studies using guar gel as a stabilizer, an increase in the gel concentration led to a progressive decrease in the average droplet diameter. mdpi.comresearchgate.net

    Guar Gel ConcentrationAverage Droplet Diameter (nm)
    0.25%1223
    0.50%1015
    0.75%856
    1.00%734
    1.25%642

    Table 2: Effect of Guar Gel concentration on the average droplet diameter of AKD emulsions. Data sourced from Liu, X., et al. (2023). mdpi.com

    This reduction in droplet size with increased stabilizer concentration is due to the enhanced coverage of the oil-water interface, which lowers the system's free energy and prevents coalescence during the high-shear emulsification process. mdpi.com Similarly, when using a neotype polymeric emulsifier, increasing the emulsifier dosage led to a decline in emulsion particle size as micelle content in the emulsion increased. ncsu.edu The stability of the emulsion against temperature-shock treatments has also been shown to be dependent on particle size, with clear increases in viscosity and particle size observed in less stable emulsions. informit.org

    Rheological Studies of this compound Emulsions and Their Composites

    The rheological properties of AKD emulsions are crucial for their storage, transport, and application, as well as for understanding their long-term stability. mdpi.com Rheological studies investigate the flow and deformation of matter, providing insights into the emulsion's internal structure.

    AKD emulsions typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. mdpi.com This means their viscosity decreases as the applied shear rate increases. At low shear rates, they exhibit high viscosity, which is beneficial for preventing droplet sedimentation or creaming during storage. mdpi.com

    The concentration and type of stabilizer significantly impact the emulsion's rheology. In studies with guar gel-stabilized AKD emulsions, the viscosity of the emulsion increased as the guar gel concentration was raised. mdpi.comresearchgate.net This shear-thinning behavior and the increase in viscosity with stabilizer concentration are characteristic of well-structured emulsions where the stabilizer forms a network in the continuous phase. mdpi.com

    Degradation Pathways and Environmental Research of Alkyl Ketene Dimer

    Hydrolysis Mechanisms of Alkyl Ketene (B1206846) Dimer

    Hydrolysis is a primary degradation pathway for Alkyl Ketene Dimer, involving the reaction of AKD with water. This reaction is a significant side reaction that competes with the desired esterification reaction between AKD and the hydroxyl groups of cellulose (B213188) fibers, which is responsible for the sizing effect. periodic-table.iouni.lunih.govunesp.br The hydrolysis of AKD proceeds through the reaction of the cyclic dimer structure with water molecules. This reaction initially forms an unstable β-keto acid intermediate. wikipedia.orgwikipedia.orgperiodic-table.iouni.lunih.govunesp.bralfa-chemistry.comnih.govsdlookchem.comwikipedia.orgwikipedia.org The β-keto acid is then prone to decarboxylation, losing a molecule of carbon dioxide to yield the corresponding dialkyl ketone as the final hydrolysis product. wikipedia.orgwikipedia.orgperiodic-table.iouni.lunih.govunesp.bralfa-chemistry.comnih.govsdlookchem.comwikipedia.orgwikipedia.org Unlike the AKD molecule which can form covalent bonds with cellulose, the resulting ketone is largely ineffective as a sizing agent, contributing little to the desired hydrophobic properties of the paper. nih.govwikipedia.org Hydrolysis can occur both during the storage of AKD emulsions before application and within the papermaking process itself, particularly in the presence of moisture. periodic-table.iouni.lunih.gov

    Kinetic Modeling of this compound Hydrolysis

    Kinetic studies have been conducted to model the hydrolysis of AKD, particularly in the context of its application in papermaking. A kinetic model has been developed and validated to predict AKD hydrolysis during storage and the papermaking process under different conditions. uni.lunih.gov This model provides a satisfactory description of the hydrolysis behavior across various environmental parameters. uni.lu Research has provided insights into the reaction rates under specific conditions. For instance, at pH 8, the rate constants for AKD hydrolysis at room temperature were found to be in the order of 0.0012-0.0015 h⁻¹. periodic-table.io At an elevated temperature of 50°C, the hydrolysis rate increased significantly, being approximately 100 times faster than at room temperature at pH 8. periodic-table.io Based on these studies, an approximate apparent activation energy for AKD hydrolysis at pH 8 was calculated to be around 105 kJ/mole. periodic-table.io

    ConditionpHTemperature (°C)Approximate Rate Constant (h⁻¹)Apparent Activation Energy (kJ/mol)
    Hydrolysis in water8Room Temperature0.0012 - 0.0015105 (at pH 8)
    Hydrolysis in water850~100 times faster than at RT-

    Note: Data primarily derived from research at pH 8. periodic-table.iouni.lu

    Influence of Environmental Conditions on Hydrolysis Rates

    The rate of this compound hydrolysis is significantly influenced by environmental conditions, with temperature and pH being key factors. Elevated temperatures and higher pH values have been shown to accelerate the hydrolysis of AKD in aqueous media. uni.lualfa-chemistry.comnih.govnih.gov Studies indicate that increasing machine temperature and pH in the papermaking process affect the rates of both the desired esterification reaction with fiber and the undesirable hydrolysis reactions, with hydrolysis rates increasing with temperature and pH. periodic-table.ioalfa-chemistry.com Slow drying conditions during papermaking can also favor AKD hydrolysis over the intended esterification reaction with cellulose. nih.gov Furthermore, the presence of certain substances can impact hydrolysis rates. For example, the presence of PAE resin has been observed to increase the rate of AKD hydrolysis at both room temperature and 50°C. periodic-table.io Impurities present in AKD wax can also contribute to accelerating further hydrolysis. nih.gov The presence of calcium carbonate, a common filler in papermaking, particularly residual Ca(OH)₂, is believed to play a role in the formation of the ketone hydrolysis product. nih.govnih.gov

    Oxidative Photodegradation of this compound

    Oxidative photodegradation is another important pathway contributing to the degradation of this compound, particularly in the context of the aging and reversion of AKD-sized paper. Research indicates that the degradation of AKD in the presence of light and oxygen is a cause of size reversion. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org This process involves the interaction of AKD with light, particularly UV radiation, and oxygen, leading to chemical changes in the AKD molecule. Temperature variations have been found to accelerate this oxidative photodegradation process in the presence of light and oxygen. wikipedia.orgwikipedia.orgfishersci.fi The mechanisms of oxidative photodegradation of AKD have been explored, and possible pathways have been proposed. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org Environmental factors such as the wavelength and intensity of incident light, temperature, and the presence of oxygen are known to influence photodegradation processes of various substances, and these factors are also relevant to the photodegradation of AKD. scribd.comnih.govuni.lucymitquimica.com Exposure to UV rays and atmospheric agents can lead to the degradation of AKD, which may manifest as color changes in treated materials like wood. wikipedia.org

    Mechanisms of Photoisomerization and Degradation Products

    While research on the specific photoisomerization mechanisms of this compound is less extensively detailed in the provided sources compared to other compounds, some studies suggest that photoisomerization can occur during the photodegradation of AKD-treated materials. For instance, in the context of AKD-modified wood, photoisomerization to the enolic form has been suggested as part of the degradation process under irradiation. The primary degradation product of AKD through hydrolysis is the corresponding dialkyl ketone, formed via a β-keto acid intermediate. wikipedia.orgwikipedia.orgperiodic-table.iouni.lunih.govunesp.bralfa-chemistry.comnih.govsdlookchem.comwikipedia.orgwikipedia.org In addition to the ketone, other AKD-related species, including covalently bound AKD and unbound forms, may be present in sized paper. uni.lunih.gov The oxidative photodegradation process is expected to yield various products resulting from the cleavage and oxidation of the AKD molecule under the influence of light and oxygen. Proposed mechanisms for oxidative photodegradation aim to elucidate the specific chemical transformations that occur. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org

    Research on Environmental Parameters Affecting Photodegradation

    Research has investigated the influence of various environmental parameters on the oxidative photodegradation of this compound, particularly as it relates to size reversion in paper. Studies have utilized different experimental setups to examine the effects of temperature, daylight, fluorescent light, oxygen, and ultraviolet (UV) light on AKD size reversion. wikipedia.orgwikipedia.orgfishersci.fi The findings consistently indicate that the presence of light and oxygen are key drivers of AKD degradation leading to size reversion. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org Furthermore, temperature variations have been shown to accelerate this light and oxygen-dependent degradation process. wikipedia.orgwikipedia.orgfishersci.fi The intensity and wavelength of the light source are also critical factors influencing photodegradation rates. scribd.comnih.govuni.lucymitquimica.com While the specific effects of pH on AKD photodegradation are not as detailed as for hydrolysis in the provided sources, pH is generally known to influence the photodegradation rates of organic pollutants. nih.govuni.lu

    Research on this compound Size Reversion Phenomena

    This compound size reversion is a well-documented phenomenon where paper that has been treated with AKD loses its initial hydrophobic properties over time. wikipedia.orgwikipedia.orgnih.govfishersci.fiwikipedia.orgwikipedia.orgnih.govnih.gov This loss of sizing is a significant concern in the papermaking industry. Size reversion has been attributed to several factors, including the migration and poor orientation of the AKD molecules within the paper structure, masking of the hydrophobic effect, and chemical degradation pathways such as hydrolysis and oxidative photodegradation. wikipedia.orgwikipedia.orgnih.govfishersci.fiwikipedia.orgwikipedia.org

    Research highlights oxidative photodegradation in the presence of light and oxygen as a significant contributor to AKD size reversion. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org Environmental parameters that initiate or catalyze AKD size reversion and the underlying mechanisms under different environmental conditions are subjects of ongoing investigation. wikipedia.orgwikipedia.orgfishersci.fi Increasing the time or temperature of heat treatment of paper sheets has been observed to decrease the amount of retained AKD, which has been explained by the diffusion and migration of AKD due to physical redistribution. nih.gov Papers exposed to ambient environmental conditions often experience sizing loss, likely due to a combination of hydrolysis and migration. nih.gov

    The presence of fillers, such as precipitated calcium carbonate (PCC), can also influence size reversion. The catalytic effect of PCC has been shown to contribute to the hydrolysis of AKD in filled papers, leading to a reduction in sizing. nih.gov The transformation of AKD over time into its hydrolyzed ketone form and reaction products with calcium carbonate can explain the observed sizing loss in PCC-filled alkaline papers. nih.gov While the primary sizing effect is attributed to covalently bound AKD, the role of unbound forms, including the ketone hydrolysis product and oligomers, in size reversion is still not fully understood. uni.lu Poor retention of AKD during the papermaking process can also contribute to issues like waxy spots and potentially impact the long-term sizing performance and contribute to size reversion.

    Migration and Orientation Studies of this compound in Substrates

    In papermaking, AKD is applied to cellulose fibers, and its effectiveness as a sizing agent is dependent on its migration within the paper web and its orientation on the fiber surfaces. AKD is typically applied as a cationic dispersion of wax particles. The sizing mechanism involves several steps: retention of AKD particles on the fiber surface, spreading of the particles to form a film, and reaction of the lactone ring with cellulose to form a β-keto ester bond. wikipedia.orgresearchgate.netresearchgate.net This reaction is intended to orient the hydrophobic alkyl chains outwards, creating a low-energy, hydrophobic surface. researchgate.netacs.org

    However, studies indicate that a significant portion of the AKD in sized paper remains unbound. researchgate.netresearchgate.net The sizing effect is primarily attributed to the chemically reacted (bound) AKD. nih.gov Unbound AKD can undergo hydrolysis in the presence of water, forming unstable β-keto acids that subsequently decarboxylate into dialkylketones (DAKs). researchgate.netnih.gov These DAKs are considered non-intentionally added substances (NIAS) and can potentially migrate from paperboard food contact materials into fatty foods. nih.gov Regulatory limits exist for the migration of DAKs; for instance, in Germany, the specific migration limit is 5 mg/kg of food or food simulant, while the U.S. FDA allows AKD and its hydrolysis products (DAKs) not to exceed 0.4% by weight of the paper and paperboard. nih.govmeasurlabs.com

    Migration of AKD can also contribute to the phenomenon of "size reversion," where the hydrophobic property of the paper decreases over time. researchgate.nettappi.org Factors contributing to size reversion include migration, poor orientation, masking, and hydrolysis of the sizing agent. researchgate.nettappi.org Research suggests that migration can occur via the vapor phase. Environmental parameters such as temperature variations, daylight, fluorescent light, oxygen, and UV light have been shown to affect AKD size reversion, with oxidative photodegradation being a proposed mechanism. researchgate.nettappi.org Temperature variations can accelerate reversion in the presence of light and oxygen. tappi.org

    The orientation of the alkyl chains is critical for achieving hydrophobicity. AKD molecules that form covalent bonds with cellulose orient their alkyl chains outwards. researchgate.netacs.org However, poor orientation can also contribute to size reversion. researchgate.nettappi.org

    Biodegradation and Environmental Fate Studies of this compound

    This compound is considered to be biodegradable. acs.orgmffchem.comoecd.orgmarketresearchintellect.com This is seen as an advantage compared to some older sizing agents, reducing the potential for long-term environmental impact from paper waste and effluent. mffchem.com

    Studies on the biodegradation of AKD have shown that it is readily biodegradable under aerobic conditions. When tested in the presence of small amounts of emulsifier to enhance bioavailability to microorganisms, over 94% biodegradation was observed within 28 days. oecd.org Hydrolysis is also an important degradation pathway in the environment. AKD hydrolyzes readily under neutral and alkaline conditions, although it hydrolyzes only slowly under acidic conditions (pH 5-7). oecd.org Half-lives for AKD emulsion at 30°C and pH 8 have been calculated to be between 23 and 140 hours under paper mill conditions. oecd.org

    Due to its low water solubility, AKD is not expected to be transported significantly in water. oecd.org However, releases into the environment can occur during the production, formulation, and papermaking processes. oecd.org AKD is predicted to photodegrade rapidly in air, with a half-life for indirect photolysis estimated at 3.7 hours. oecd.org

    While AKD's high Log Kow suggests a potential for bioaccumulation, this concern is mitigated by its ready biodegradability and hydrolysis under neutral and alkaline conditions. oecd.org Acute toxicity tests on aquatic organisms (fish, aquatic invertebrates, algae) have shown low toxicity, with effect concentrations above the water solubility limit. oecd.org AKD is also not inhibitory to activated sludge microorganisms. oecd.org

    Data Table: Environmental Fate Properties of this compound

    PropertyValue / ObservationSource
    Biodegradability (Aerobic)Readily biodegradable (>94% in 28 days with emulsifier) oecd.org
    Hydrolysis (Neutral/Alkaline)Readily hydrolyzes oecd.org
    Hydrolysis (Acidic, pH 5-7)Hydrolyzes slowly oecd.org
    Photodegradation in AirRapid (half-life ~3.7 hours) oecd.org
    Water SolubilityLow oecd.org
    Bioaccumulation PotentialHigh Log Kow suggests potential, but mitigated by degradation oecd.org
    Acute Aquatic ToxicityLow (effect concentrations above water solubility) oecd.org
    Toxicity to Activated SludgeNot inhibitory oecd.org

    Advanced Analytical and Characterization Methodologies for Alkyl Ketene Dimer Research

    Spectroscopic Techniques for Alkyl Ketene (B1206846) Dimer Analysis

    Spectroscopic methods are invaluable for identifying functional groups, confirming chemical reactions, and studying the surface chemistry of AKD.

    Fourier-Transform Infrared (FTIR) and Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

    FTIR and ATR-FTIR spectroscopy are widely used to analyze the chemical bonding and structural characteristics of AKD and its interactions with substrates. ATR-FTIR is particularly useful for surface analysis without extensive sample preparation.

    Research has utilized ATR-FTIR to examine the chemical bonding between AKD and cellulose (B213188) structures in materials like wood and cotton fabrics acs.orgacs.org. The formation of β-ketoester bonds, resulting from the reaction between the AKD's β-lactone ring and hydroxyl groups of cellulose, can be identified by a characteristic band in the FTIR spectra, typically around 1735 cm⁻¹ or between 1700 cm⁻¹ and 1750 cm⁻¹ acs.orgmdpi.commdpi.comresearchgate.net. This band confirms the formation of a hydrophobic layer on the substrate surface acs.orgresearchgate.net.

    Specific bands in the FTIR spectrum of AKD itself can also be identified. For instance, bands at 2915 cm⁻¹ and 2848 cm⁻¹ characterize the C-H stretching vibrations of the methyl and methylene (B1212753) groups within the alkyl chains of the AKD molecule mdpi.com. The unique absorption band of the four-membered lactone ring of AKD appears around 1860 cm⁻¹, which can be used for both identification and quantification of the dimer cdnsciencepub.com.

    Studies have shown that FTIR analysis can support the hypothesis that AKD forms chemically stable bonds with wood surfaces, even at low concentrations mdpi.comresearchgate.net. Changes in FTIR spectra after treatments or weathering tests can indicate the degradation of cellulose components or alterations in the AKD layer mdpi.commdpi.com.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyl Ketene Dimer Derivative Characterization

    NMR spectroscopy, particularly ¹H NMR, is a powerful tool for verifying the structure of synthesized AKD molecules and characterizing reaction products or impurities.

    Solution phase NMR spectroscopy can be used to confirm the structure of synthesized AKD molecules. For example, ¹H NMR signals for a synthesized AKD with hexyl chains (AKD Hex) in CDCl₃ solvent show characteristic peaks, including triplets at δ 4.71 and 3.97 ppm, multiplets at δ 2.17 and 1.78 ppm, a mixture of alkyl chain signals between δ 1.2 and 1.75 ppm, and a multiplet at δ 0.92 ppm chalmers.se. These signals correspond to specific protons within the AKD structure.

    NMR can also detect unreacted reagents or impurities present in AKD samples. For instance, signals for acyl chlorides and butyl acetate (B1210297) have been detected in synthesized AKD samples using ¹H NMR chalmers.se. While ¹H NMR can indicate the presence of impurities, it may not always be possible to identify their nature or exact amounts using this technique alone researchgate.net.

    NMR spectroscopy, including ¹³C-labelled AKD studies, has been employed to investigate the reaction of AKD on paper fibers cdnsciencepub.com. Furthermore, NMR can be used to quantitate byproducts and process impurities in AKD samples by dissolving the sample and an internal standard (such as triphenylphosphine (B44618) oxide) in a deuterated solvent like d-chloroform and obtaining the proton spectrum google.com.

    X-ray Photoelectron Spectroscopy (XPS) in this compound Surface Studies

    XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the outermost layers of a material mdpi.com. It is particularly valuable for studying the surface distribution and reaction of AKD on substrates.

    XPS has been used to investigate the surface chemical composition of AKD model surfaces prepared by methods like casting and spin-coating ncsu.edu. Studies applying AKD to wood surfaces have utilized XPS to evaluate the changes in surface composition. XPS analysis can show variations in elemental composition among different layers of unmodified wood and a more uniform composition after AKD coverage, regardless of pre-treatments mdpi.com.

    XPS imaging can provide insights into the surface diffusion of alkylketene dimer on paper surfaces core.ac.uksemanticscholar.org. This technique can help understand how AKD spreads and distributes on the complex topography of paper fibers. The sampling depth of XPS is typically in the order of nanometers, making it suitable for analyzing the thin layer of AKD applied to a surface mdpi.com.

    Chromatographic and Separation Techniques for this compound

    Chromatographic methods are essential for the separation, identification, and quantification of AKD and its related compounds in various samples.

    Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GCMS) for this compound Quantification

    Py-GCMS is a powerful technique for the analysis of complex materials like paper containing AKD, often without the need for extensive sample preparation. It involves the thermal degradation (pyrolysis) of the sample followed by the separation and detection of the resulting fragments by GC-MS.

    Analytical pyrolysis is well-suited for the identification and quantification of AKD in paper dss.go.th. During pyrolysis, AKD can degrade into smaller fragments, and the corresponding ketones can also be detected dss.go.th. Both groups of products can be used for quantification dss.go.th. Py-GC/MS allows for the simultaneous quantification of AKD and other additives in paper by analyzing their pyrolytic degradation products dss.go.th. Using key ions from the mass spectra of these degradation products enables their detection and quantification dss.go.th.

    Py-GCMS has been used to compare the amounts of AKD present in paper samples after different extraction procedures researchgate.net. This technique can provide valuable information about the retention and distribution of AKD within the paper matrix. While Py-GC/FID (Flame Ionization Detection) requires knowing the specific AKD type and a specific calibration for each grade, Py-GC/MS can perform quantification using the pyrolytic degradation products, even for unknown AKD types dss.go.th. However, a potential drawback is the presence of relatively strong signals from the fiber matrix degradation products, which can superimpose with AKD degradation products dss.go.th.

    Capillary Gas Chromatography for this compound Analysis

    Capillary Gas Chromatography (GC) is a standard technique for the analysis of AKD, particularly for determining its content in paper and monitoring its fate in papermaking systems.

    A common approach for analyzing AKD in paper using capillary GC involves hydrolytic extraction of the AKD, which converts it into corresponding long-chain ketones, followed by GC analysis rsc.orgresearchgate.netrsc.org. The identities of these ketones can be confirmed by combined gas chromatography-mass spectrometry (GC-MS) rsc.orgresearchgate.net.

    Capillary GC procedures have been developed for the analysis of AKDs used as sizing agents in paper manufacture rsc.orgresearchgate.netrsc.org. These methods typically involve hydrolytic extraction using solutions like sodium carbonate, followed by extraction with a solvent such as acetone (B3395972) or hexane (B92381) rsc.org. An internal standard, such as octacosane, can be added for quantification rsc.org.

    This technique offers good precision and acceptable recoveries of AKD products from both surface and internally sized papers rsc.orgresearchgate.netrsc.org. It can be used to determine the amount of non-reacted AKD extracted from hand-sheets and to monitor the stability of AKD formulations cdnsciencepub.com. Capillary GC is also valuable for investigating the retention and reaction mechanisms of AKD in a paper matrix tubitak.gov.trtubitak.gov.tr. Studies have used capillary GC to analyze AKD levels in wet and machine-dry paper samples, observing factors influencing AKD retention, such as the addition of precipitated calcium carbonate (PCC) tubitak.gov.trtubitak.gov.tr.

    GC-MS methods based on hydrolytic extraction have shown good linear relations for specific ketones like 14-heptacosanone, 16-hentriacontanone, and 18-pentatriacontanone, which are hydrolysis products of common AKD types fxcsxb.com. These methods have detection and quantification limits suitable for analyzing AKD in paper samples fxcsxb.com.

    High-Performance Liquid Chromatography (HPLC) in this compound Research

    High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of AKD, particularly for separating and quantifying different forms of AKD, such as unreacted AKD and its hydrolysis products. While historically considered complex for AKD analysis, advancements have made HPLC a more viable option. google.com

    A newer HPLC method utilizing an evaporative light scattering detector (ELSD) has been introduced, capable of simultaneously analyzing AKD and hydrolyzed AKD (HAKD) in process waters. This method has demonstrated high recovery rates (99%) with low limits of quantification (0.2 ppm) for both AKD and HAKD, representing a significant step in analyzing HAKD from process waters using HPLC. helsinki.fi

    Titrimetric Methods for this compound Quantification

    Titrimetric methods offer advantages in terms of speed and simplicity compared to some chromatographic techniques for AKD analysis. These methods typically involve a reaction between AKD and a reagent, followed by the titration of the excess reagent or the reaction product to determine the AKD concentration.

    Microscopic and Imaging Techniques

    Microscopic and imaging techniques are essential for visualizing the distribution and morphology of AKD on paper fibers and within the paper structure. These techniques provide insights into how AKD is retained and distributed, which directly impacts sizing performance.

    Scanning Electron Microscopy (SEM) for this compound Distribution and Morphology Studies

    Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topology and morphology of materials at the micron and nanometer scale. mdpi.com In AKD research, SEM is utilized to study the distribution and morphology of AKD particles on cellulose fibers and within the paper matrix. mdpi.comnih.govrepec.orgresearchgate.net

    SEM images can reveal how AKD is loaded onto surfaces, such as modified diatomite used as a filler and sizing agent. nih.gov They can also show the presence of AKD particles filling the interstices of filler particles in paper defects. acs.org Furthermore, SEM can be used to observe the morphology of AKD emulsion droplets, including the effect of stabilizing agents on droplet size and distribution. mdpi.com For example, SEM images have shown guar (B607891) gel tightly wrapping around AKD droplets, forming spherical droplets with a smooth surface, which contributes to emulsion stability. mdpi.com Changes in the morphology and pore structure of fibers during AKD sizing can also be studied using SEM. researchgate.net

    SEM, often combined with other techniques like FTIR, can emphasize the presence of reaction products, such as β-keto-ester compounds, formed between AKD and cellulose or other components like xylan (B1165943) hemicellulose, providing visual evidence of the chemical reaction and its effect on surface properties. mdpi.comrepec.org

    Surface Energy and Wettability Analysis in this compound Research

    Surface energy and wettability are critical properties for evaluating the effectiveness of AKD as a sizing agent. AKD functions by rendering the paper surface hydrophobic, thereby reducing its affinity for water and other liquids. Analysis of surface energy and wettability provides quantitative measures of this hydrophobicity.

    Techniques such as contact angle measurements are commonly used to assess the wettability of AKD-sized paper. researchgate.net A higher contact angle indicates increased hydrophobicity and better sizing performance. The surface energy of sized paper can be evaluated using methods like the Good-Oss method. researchgate.net Studies have shown that increasing AKD addition leads to a reduction in the surface energy of paper, particularly affecting the polar component. researchgate.net This reduction in surface energy directly correlates with increased resistance to wetting.

    The wetting behavior of AKD on cellulose and model surfaces has been a subject of research to understand the fundamental interactions governing sizing efficiency. The molecular structure of AKD, with its dual polarity (a polar component for reacting with cellulose and a nonpolar hydrocarbon part), is key to achieving hydrophobic properties. chalmers.se The spreading of the sizing agent on fiber and filler surfaces after retention is particularly important for sizing efficiency.

    Application of Chemometrics and Principal Component Analysis in this compound Research

    Chemometrics, particularly Principal Component Analysis (PCA), is a powerful multivariate statistical technique used to analyze complex datasets and extract meaningful information. consensus.apprsc.orgresearchgate.net PCA can be applied in AKD research to understand the relationships between different chemical characteristics, process parameters, and sizing performance. ktappi.krktappi.kr

    Q & A

    Q. What are the standard methodologies for characterizing the physicochemical properties of AKD in laboratory settings?

    To determine properties such as melting point (48.5°C), acid value (2–3 mg KOH/g), and iodine value (44–47.5 g/100g), researchers employ differential scanning calorimetry (DSC) for thermal analysis, titration for acid value, and iodometric assays for unsaturation quantification. Storage stability is assessed via accelerated aging tests under controlled humidity and temperature (2–8°C) to monitor hydrolysis rates . For structural validation, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are used to confirm β-ketoester functional groups .

    Q. How can researchers systematically identify gaps in AKD literature for material science applications?

    Utilize bibliometric tools like VOSviewer to analyze keyword co-occurrence (e.g., "sizing mechanism," "cellulose modification") across 61 seminal papers (1992–2022) indexed in Web of Science. Focus on understudied areas such as AKD’s role in bio-composites or covalent bonding dynamics with lignin . Cross-reference primary sources (journals like Journal of Instrumental Analysis) and avoid unreliable platforms (e.g., ) .

    Advanced Research Questions

    Q. What experimental approaches resolve contradictions in AKD sizing efficiency across different paper substrates?

    Contradictions often arise from variations in cellulose crystallinity or competing hydrolysis pathways. A controlled study should:

    • Standardize paper pretreatment (e.g., pulp type, pH adjustment).
    • Quantify bound vs. unbound AKD using Soxhlet extraction with chloroform followed by GC-MS to measure residual β-ketoesters .
    • Apply multivariate analysis (ANOVA) to isolate factors like curing temperature or humidity .

    Q. How can GC-MS be optimized for trace AKD detection in recycled paper with high lignin content?

    The hydrolytic extraction method (60°C, 2 hr in 0.1M NaOH) selectively releases AKD-derived stearone, which is then derivatized with BSTFA for GC-MS analysis. Limit of detection (LOD) is improved to 0.05 µg/g by using isotopic internal standards (e.g., deuterated stearic acid) to mitigate matrix interference . Compare with FT-Raman spectroscopy for cross-validation .

    Q. What strategies assess AKD hydrolysis kinetics under variable environmental conditions?

    • Conduct pseudo-first-order kinetic studies at pH 4–9, monitoring hydrolysis via UV-Vis spectroscopy (absorbance at 235 nm for β-ketoester degradation).
    • Use Arrhenius plots to model temperature dependence (20–60°C), revealing activation energies (~45 kJ/mol) that inform storage guidelines .
    • Validate models with real-time aging tests in climate-controlled chambers .

    Q. How to design experiments evaluating AKD’s stability in cementitious composites?

    • Synthesize AKD-coated cement grains via dry grinding (20–50 µm particles).
    • Test water repellency using contact angle measurements before/after 28-day curing.
    • Assess mechanical integrity via compressive strength tests (ASTM C109) and compare with uncoated controls.
    • Monitor wax leaching using thermogravimetric analysis (TGA) under simulated rainfall .

    Methodological Guidance

    Q. What statistical frameworks are suitable for analyzing AKD’s heterogeneous distribution in paper fibers?

    Apply spatial mapping techniques like confocal Raman microscopy to quantify AKD localization. Use K-means clustering to classify fiber regions (e.g., lumen vs. surface) and calculate coefficient of variation (CV) to assess uniformity .

    Q. How to validate the reproducibility of AKD synthesis protocols across laboratories?

    • Share detailed reaction parameters (e.g., ketene dimerization at 80°C under N₂).
    • Implement inter-lab round-robin testing with standardized reagents.
    • Publish raw NMR/FTIR spectra in open repositories for peer validation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.